molecular formula C5H10O4 B12095963 3-Deoxy-D-arabinose

3-Deoxy-D-arabinose

Cat. No.: B12095963
M. Wt: 134.13 g/mol
InChI Key: GKHJPQPGKIAEJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Deoxy-D-arabinose: is a rare sugar derivative that plays a significant role in various biochemical pathways. It is a deoxy sugar, meaning it lacks one oxygen atom compared to its parent sugar, D-arabinose. This compound is particularly interesting due to its involvement in the biosynthesis of aromatic amino acids through the shikimate pathway, which is crucial for the production of many essential biomolecules in plants, bacteria, and fungi .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Deoxy-D-arabinose typically involves the reduction of D-arabinose. One common method is the catalytic hydrogenation of D-arabinose using a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas. This reaction selectively removes the hydroxyl group at the third carbon position, resulting in the formation of this compound .

Industrial Production Methods: Industrial production of this compound can be achieved through microbial fermentation. Specific strains of bacteria or yeast can be genetically engineered to overproduce enzymes involved in the shikimate pathway, leading to the accumulation of this compound. This method is advantageous due to its scalability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: 3-Deoxy-D-arabinose undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

    Reduction: Sodium borohydride (NaBH₄) in an aqueous or alcoholic solution.

    Substitution: Halogenating agents like thionyl chloride (SOCl₂) or amine reagents like ammonia (NH₃).

Major Products:

Scientific Research Applications

Chemistry: 3-Deoxy-D-arabinose is used as a building block in the synthesis of complex organic molecules.

Biology: In biological research, this compound is studied for its role in the shikimate pathway, which is essential for the biosynthesis of aromatic amino acids. Understanding this pathway can lead to the development of herbicides and antibiotics that target specific enzymes involved in this process .

Medicine: this compound derivatives have shown potential as therapeutic agents. For example, some derivatives exhibit antimicrobial properties, making them candidates for the development of new antibiotics .

Industry: In the industrial sector, this compound is used in the production of bio-based chemicals and materials. Its ability to undergo various chemical transformations makes it a versatile intermediate in the synthesis of high-value products .

Mechanism of Action

The mechanism of action of 3-Deoxy-D-arabinose primarily involves its role as an intermediate in the shikimate pathway. This pathway connects central carbon metabolism with the biosynthesis of aromatic amino acids such as phenylalanine, tyrosine, and tryptophan. The enzyme 3-Deoxy-D-arabino-heptulosonate 7-phosphate synthase catalyzes the first step of this pathway, where this compound is converted into 3-Deoxy-D-arabino-heptulosonate 7-phosphate. This reaction is crucial for the production of many secondary metabolites that are essential for plant growth and defense .

Comparison with Similar Compounds

    D-Arabinose: The parent sugar of 3-Deoxy-D-arabinose, which contains an additional hydroxyl group at the third carbon position.

    3-Deoxy-D-manno-octulosonate: Another deoxy sugar involved in the biosynthesis of lipopolysaccharides in bacteria.

    2-Deoxy-D-ribose: A deoxy sugar found in the backbone of DNA.

Uniqueness: this compound is unique due to its specific role in the shikimate pathway and its ability to undergo a wide range of chemical reactions. Its structural simplicity combined with its biochemical significance makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

2,4,5-trihydroxypentanal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O4/c6-2-4(8)1-5(9)3-7/h2,4-5,7-9H,1,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKHJPQPGKIAEJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CO)O)C(C=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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